![molecular formula C10H14N2O3S B1382731 2-[4-Methyl-2-(Morpholin-4-yl)-1,3-thiazol-5-yl]essigsäure CAS No. 1225769-17-4](/img/structure/B1382731.png)
2-[4-Methyl-2-(Morpholin-4-yl)-1,3-thiazol-5-yl]essigsäure
Übersicht
Beschreibung
2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid (MTA) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid that is moderately soluble in water and has a molecular weight of 207.3 g/mol. MTA is a valuable compound for research in the fields of organic chemistry and biochemistry due to its unique properties. MTA has been used in a variety of laboratory experiments and has been found to have a number of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidative und entzündungshemmende Aktivität
Verbindungen mit Morpholinstrukturen wurden durch verschiedene Tests, wie z. B. DPPH- und Hydroxylradikal-Fängertests, auf ihre antioxidative Wirksamkeit untersucht. Sie wurden auch auf ihre vorläufige Antitumoraktivität gegen Krebszelllinien und ihre antibakterielle Aktivität gegen verschiedene Krankheitserreger untersucht .
Synthese von Pyrrolidin-fusionierten Fulleren-Multicarboxylaten
Morpholin-4-yl-Essigsäure, eine verwandte Verbindung, wurde bei der Herstellung von Pyrrolidin-fusionierten Fulleren-Multicarboxylaten durch Photoreaktion eingesetzt .
Anti-HIV-Aktivität
Indolderivate mit Morpholin-Komponenten wurden synthetisiert und auf ihre Anti-HIV-Aktivität gegen die Replikation verschiedener HIV-Stämme in akut infizierten Zellen untersucht .
Biokatalyse
Ein U-förmiger Mikroreaktor wurde für die kontinuierliche Durchflussbiokatalyse mit enzymbekleideten magnetischen Nanopartikeln eingesetzt. Dieser Prozess umfasste die lipase-katalysierte enantioselektive Acylierung einer Verbindung, die eine Morpholinstruktur enthält .
Wirkmechanismus
Target of Action
The compound 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid is a complex molecule that may interact with multiple targetsIt’s worth noting that molecules containing athiazole ring and morpholine ring , which are present in this compound, have been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the morpholine ring to participate in nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, it can be inferred that this compound might have similar effects.
Eigenschaften
IUPAC Name |
2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-8(6-9(13)14)16-10(11-7)12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKAAWYEKSXPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




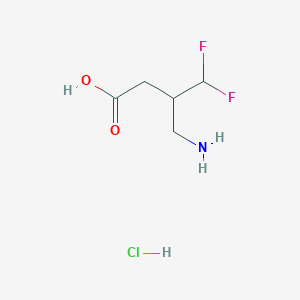

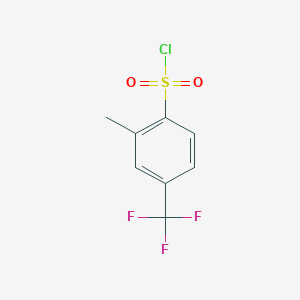
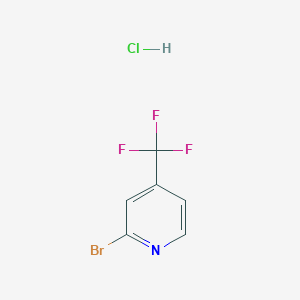


![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

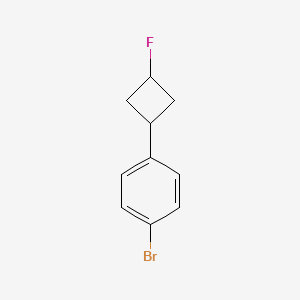
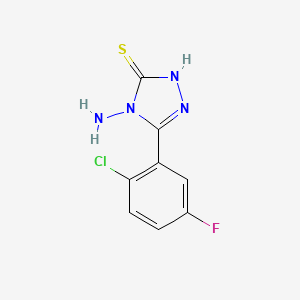
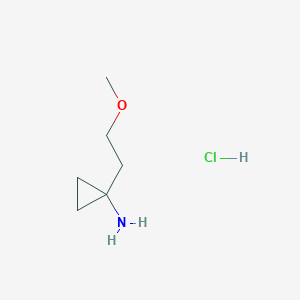
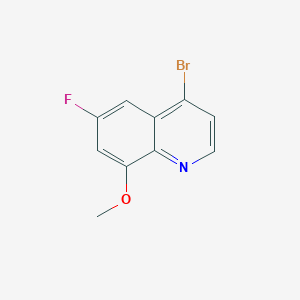
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)